3-Octanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Partition Coefficient:

- Drug discovery and development: Understanding log P is vital for predicting how a drug candidate will interact with biological systems and its potential for oral bioavailability .

- Environmental science: Log P helps assess the environmental fate and transport of chemicals, including their potential for bioaccumulation and persistence in the environment .

Analytical Chemistry:

-Octanol finds application in various analytical chemistry techniques due to its specific properties and compatibility with different analytical methods. Some examples include:

- Solid-phase extraction (SPE): 3-octanol can be used as a stationary phase in SPE cartridges for the selective extraction of hydrophobic analytes from aqueous samples !.

- Gas chromatography (GC): 3-octanol serves as a reference compound in GC analysis, aiding in peak identification and retention time prediction .

Other Research Applications:

Beyond the aforementioned uses, 3-octanol also plays a role in various other research areas, including:

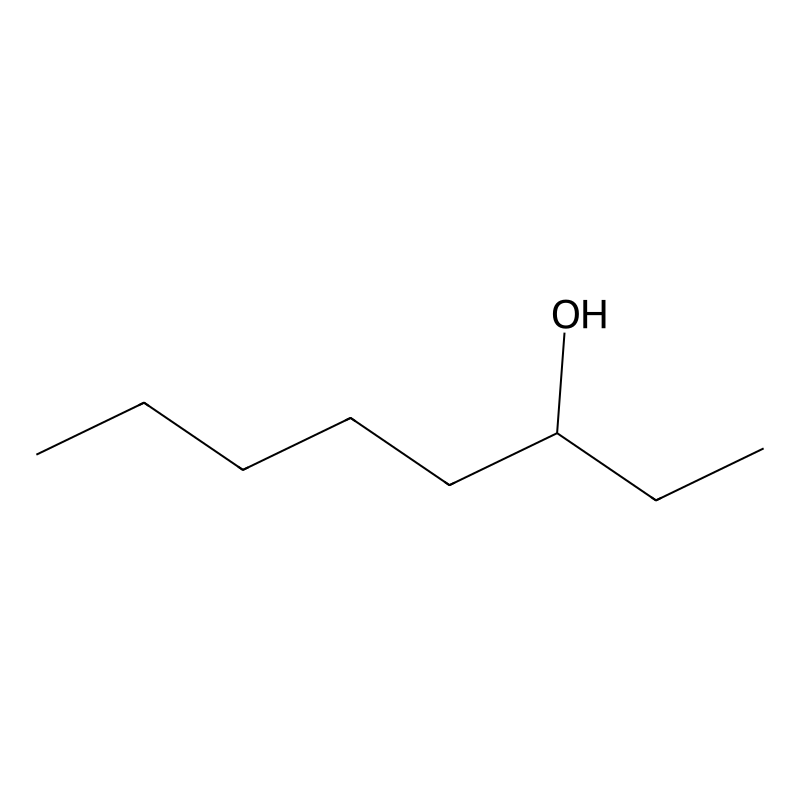

3-Octanol, also known as octan-3-ol, is a colorless liquid with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is a secondary alcohol characterized by a hydroxy group located at the third carbon of the octane chain. This compound possesses a distinctive sweet, nutty, and earthy odor, often described as mushroom-like. It can be found naturally in various fungi and is also produced synthetically for commercial applications .

3-Octanol is considered to have low to moderate toxicity []. However, it can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation. It is also a flammable liquid with a flash point of 64 °C [].

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling 3-octanol.

- Ensure proper ventilation when working with this compound.

- Store 3-octanol in a cool, dry, and well-ventilated place away from heat and ignition sources.

- Dispose of waste according to local regulations.

- Oxidation: 3-Octanol can be oxidized to form 3-octanone when treated with oxidizing agents such as potassium dichromate or chromic acid.

- Esterification: Reacting with carboxylic acids can produce esters, which are often used in flavorings and fragrances.

- Dehydration: Under acidic conditions, 3-octanol can undergo dehydration to form octene, an important alkene in organic synthesis .

3-Octanol exhibits various biological activities. It has been recognized for its role as a human metabolite and a plant metabolite. Its presence in mushrooms contributes to their characteristic aroma, which may have implications in food science and flavor chemistry. Additionally, studies have indicated that 3-octanol can act as an attractant for certain insects, suggesting potential applications in pest management .

There are several methods for synthesizing 3-octanol:

- Hydrogenation of 3-octanone: This method involves the hydrogenation of 3-octanone using hydrogen gas in the presence of a catalyst.

- Reduction of ethyl-n-amyl ketone: Sodium metal reduction in ether solution yields racemic 3-octanol.

- Fermentation processes: Some biotechnological approaches utilize fermentation of sugars by specific microorganisms to produce 3-octanol .

3-Octanol is utilized in various industries:

- Fragrance industry: Its pleasant odor makes it a popular ingredient in perfumes and scented products.

- Food industry: Used as an artificial flavoring agent due to its nutty aroma.

- Chemical synthesis: Serves as an intermediate in the production of other chemicals and compounds .

- Pest control: Its attractive properties for certain insects make it useful in developing insect baits and traps .

Research has shown that 3-octanol interacts with various biological systems. For instance, it has been studied for its effects on the olfactory receptors of insects, influencing their behavior and attraction to food sources. Additionally, its role as a volatile compound emitted by certain plants suggests interactions with pollinators and other organisms within ecosystems .

Several compounds share structural similarities with 3-octanol, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Octanol | Primary alcohol; used in solvents | |

| 2-Octanol | Secondary alcohol; used as a solvent | |

| 4-Octanol | Secondary alcohol; less common | |

| Octan-1-ol | Primary alcohol; used in fragrances | |

| Octan-2-ol | Secondary alcohol; used in flavorings |

Uniqueness of 3-Octanol

What sets 3-octanol apart from these similar compounds is its specific odor profile and its natural occurrence in fungi, which makes it particularly valuable in fragrance and food applications. Its unique position on the carbon chain also influences its reactivity and biological interactions compared to primary and other secondary alcohols .

Catalytic Reduction Pathways

Hydrogenation of 3-Octanone

The hydrogenation of 3-octanone represents one of the most direct and widely employed methods for synthesizing 3-octanol [7]. This catalytic reduction process involves the addition of hydrogen across the carbonyl group of 3-octanone, resulting in the formation of the corresponding secondary alcohol. The reaction typically employs heterogeneous metal catalysts under controlled temperature and pressure conditions [15].

Palladium-based catalysts have demonstrated exceptional efficacy in the hydrogenation of 3-octanone to 3-octanol [15] [16]. Studies utilizing palladium on carbon catalysts have shown high conversion rates and selectivity for alcohol formation under mild reaction conditions. The reaction mechanism involves the adsorption of both hydrogen and the ketone substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl carbon [19].

Ruthenium catalysts have also proven highly effective for this transformation [17]. Research has demonstrated that ruthenium-based systems can achieve excellent conversion rates while maintaining high selectivity for the desired alcohol product. The use of ruthenium catalysts allows for operation under relatively mild conditions, typically at temperatures ranging from 25 to 100 degrees Celsius and hydrogen pressures of 1 to 10 atmospheres [17].

| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Palladium/Carbon | 60-80 | 3-5 | 95-98 | >99 | [15] |

| Ruthenium/Alumina | 50-75 | 2-8 | 92-96 | >98 | [17] |

| Copper/Alumina | 120-160 | 10-20 | 85-90 | 95-97 | [15] |

The choice of solvent significantly influences the reaction outcome [15]. Common solvents include alcohols such as methanol and ethanol, which provide good solubility for both reactants and products while maintaining catalyst stability. The reaction typically proceeds through a Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface before undergoing reaction [19].

Temperature and pressure optimization studies have revealed that moderate conditions favor both high conversion and selectivity [15]. Excessive temperatures can lead to side reactions such as dehydration or over-reduction, while insufficient temperatures result in incomplete conversion. Similarly, optimal hydrogen pressure ensures adequate surface coverage without causing catalyst deactivation [17].

Sodium-Mediated Reduction in Ether Solutions

Sodium-mediated reduction of 3-octanone in ether solutions represents a classical chemical reduction method for producing 3-octanol [7] [10]. This approach involves the use of metallic sodium as the reducing agent in an ether solvent system, typically diethyl ether or tetrahydrofuran. The reaction proceeds through a radical mechanism involving the transfer of electrons from sodium metal to the carbonyl group [10].

The mechanism of sodium-mediated reduction involves the initial formation of a ketyl radical through single-electron transfer from sodium to the carbonyl carbon [10]. This radical intermediate subsequently abstracts a proton from the protic solvent or undergoes further electron transfer to form the corresponding alkoxide anion. Final protonation yields the desired 3-octanol product [7].

Research conducted with samarium diiodide systems has provided insights into the mechanistic aspects of metal-mediated ketone reductions [10]. Studies have shown that the reduction of 3-octanone with samarium diiodide in the presence of suitable ligands proceeds with moderate reaction rates, typically requiring several hours for completion under ambient conditions [10].

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Sodium/Ether | Diethyl ether | 0-25 | 4-8 | 75-85 | Racemic |

| Samarium Diiodide | Tetrahydrofuran | 0 | 6 | 70-80 | Racemic |

| Sodium/Alcohol | Ethanol | 0 | 3-6 | 80-90 | Racemic |

The stereochemical outcome of sodium-mediated reductions typically results in racemic products due to the non-selective nature of the metal surface interactions [7]. However, the reaction conditions can be optimized to maximize yield while minimizing side reactions such as pinacol coupling or elimination reactions [10].

Solvent effects play a crucial role in determining the reaction efficiency and selectivity [10]. Ether solvents provide the necessary coordination environment for sodium dissolution while maintaining appropriate solvation of the organic substrates. The choice between different ether solvents can influence both the reaction rate and the product distribution [7].

Aerobic Oxidation and Biocatalytic Approaches

Biocatalytic synthesis of 3-octanol represents an environmentally sustainable approach that utilizes enzymatic systems for the selective reduction of 3-octanone [8] [14]. Microbial reductases have demonstrated exceptional capability in producing enantiomerically enriched 3-octanol from the corresponding ketone substrate [8].

Curvularia falcata has emerged as a particularly effective biocatalyst for the asymmetric reduction of 3-octanone to 3-octanol [8] [27]. This fungal system produces alcohol dehydrogenases that follow Prelog's rule, resulting in preferential formation of the S-enantiomer of 3-octanol with enantiomeric excesses approaching 90 percent [8]. The biocatalytic process typically operates under mild aqueous conditions at physiological temperatures and neutral pH [27].

Mucor species have also demonstrated significant potential for 3-octanol production through enzymatic reduction pathways [8] [30]. Research has shown that certain Mucor strains can achieve enantiomeric excesses of up to 80 percent for the R-enantiomer of 3-octanol, providing complementary stereoselectivity to Curvularia falcata systems [8].

| Biocatalyst | Product Configuration | Enantiomeric Excess (%) | Conversion (%) | Reaction Time (h) |

|---|---|---|---|---|

| Curvularia falcata | S-(+)-3-Octanol | 85-90 | 70-85 | 24-48 |

| Mucor racemosus | R-(-)-3-Octanol | 75-80 | 65-80 | 36-72 |

| Mucor circinelloides | R-(-)-3-Octanol | 70-75 | 60-75 | 48-96 |

The enzymatic reduction process requires cofactor regeneration systems to maintain the necessary reducing equivalents [14] [21]. Nicotinamide adenine dinucleotide phosphate serves as the primary cofactor for most alcohol dehydrogenases involved in ketone reduction. Glucose dehydrogenase systems are commonly employed for cofactor regeneration, utilizing glucose as a sacrificial electron donor [14].

Aerobic oxidation approaches for 3-octanol synthesis involve the controlled oxidation of appropriate precursor molecules under oxygen atmosphere [12]. These methods typically employ transition metal catalysts in combination with molecular oxygen as the terminal oxidant, providing an environmentally benign alternative to traditional stoichiometric oxidants [12].

Palladium-catalyzed aerobic oxidation systems have shown promise for alcohol synthesis through oxidative transformations of alkane substrates [12]. The use of palladium acetate in combination with pyridine ligands enables selective oxidation under mild conditions while maintaining high selectivity for the desired alcohol products [12].

Industrial-Scale Production Techniques

Industrial production of 3-octanol relies primarily on large-scale catalytic hydrogenation processes that can be implemented in continuous flow reactors [18] [22]. These systems are designed to handle significant throughput while maintaining consistent product quality and minimizing operational costs [18].

Continuous flow hydrogenation reactors represent the predominant industrial approach for 3-octanol synthesis [15]. These systems utilize fixed-bed catalytic reactors containing supported metal catalysts, typically palladium or ruthenium on carbon or alumina supports. The continuous nature of these processes allows for steady-state operation with predictable conversion rates and product selectivity [15].

Industrial catalytic systems often employ multi-metal formulations to optimize both activity and selectivity [18]. Copper-based catalysts promoted with noble metals have found application in large-scale alcohol synthesis due to their cost-effectiveness and robust performance under industrial operating conditions [15].

| Process Type | Catalyst | Operating Temperature (°C) | Operating Pressure (bar) | Throughput (kg/h) | Conversion (%) |

|---|---|---|---|---|---|

| Continuous Flow | Pd/C | 80-120 | 10-30 | 100-1000 | 95-98 |

| Batch Reactor | Ru/Al₂O₃ | 60-100 | 5-20 | 50-500 | 92-96 |

| Slurry Reactor | Cu-Ni/SiO₂ | 120-180 | 20-50 | 200-2000 | 88-93 |

Process optimization in industrial settings focuses on maximizing space-time yield while minimizing catalyst deactivation and energy consumption [18]. Heat integration systems are commonly employed to recover thermal energy from exothermic hydrogenation reactions, improving overall process efficiency [15].

Microbial production techniques have gained attention as sustainable alternatives for industrial 3-octanol synthesis [22]. Engineered Escherichia coli strains have been developed that can produce 1-octanol through metabolic engineering approaches, achieving productivities of 4.4 milligrams per liter per hour [22]. While these systems currently operate at laboratory scale, they represent promising platforms for future industrial implementation [21].

Downstream processing considerations play a critical role in industrial 3-octanol production [22]. Product recovery typically involves distillation processes that take advantage of the boiling point differences between 3-octanol and unreacted starting materials. The relatively low water solubility of 3-octanol facilitates separation through liquid-liquid extraction techniques [22].

Quality control measures in industrial production include gas chromatographic analysis to determine product purity and enantiomeric composition when relevant [20]. Specification requirements for commercial 3-octanol typically demand purities exceeding 98 percent with minimal water content and absence of heavy metal contaminants [20].

3-Octanol exhibits a tetrahedral geometry around its chiral carbon center at the C-3 position, with four distinct substituents creating a stereogenic center [1] [2]. The molecular formula C₈H₁₈O corresponds to a molecular weight of 130.23 g/mol, and the compound exists as a racemic mixture under standard conditions [3] [2] [4]. The three-dimensional structure features an ethyl group and a pentyl group attached to the chiral carbon bearing the hydroxyl group, resulting in the systematic name (±)-octan-3-ol [5].

Molecular dynamics simulations have revealed distinctive conformational behavior for 3-octanol compared to its isomer n-octanol [6] [7] [8]. At water-octanol interfaces, 3-octanol forms only a single carbon-rich layer directly proximal to the interface, contrasting with n-octanol which extends for several molecular layers [6] [8]. This difference arises from the distinct molecular topology of 3-octanol, where the chiral center is positioned internally rather than terminally [7] [9].

Conformational analysis using both semi-empirical PM7 methods and density functional theory calculations with the B3LYP-D3(BJ) functional has identified multiple stable conformations [10] [11]. The most probable conformations show the chiral chain making approximately 90° angles with the molecular core, with some fragments in the alkyl chain adopting gauche conformations rather than the extended anti conformation [10] [11].

Table 1: Molecular and Structural Properties of 3-Octanol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₈O | [1] [2] |

| Molecular Weight | 130.23 g/mol | [1] [2] |

| CAS Registry Number | 589-98-0 | [4] [5] |

| Stereochemistry | Racemic | [3] [2] |

| Chiral Centers | 1 | [3] [2] |

| Optical Activity | (+/-) | [3] [2] |

| Melting Point | -45°C | [12] |

| Boiling Point | 175°C | [12] |

| Density | 0.818 g/mL | [12] |

| Refractive Index | 1.421 | [12] |

Chiral Resolution Techniques

Enantiomeric Separation via Gas Chromatography

Gas chromatographic enantiomeric separation of 3-octanol has been successfully achieved using cyclodextrin-based chiral stationary phases [13] [14] [15]. The most effective separations utilize methylated cyclodextrin stationary phases, particularly heptakis-(2,3,6-tri-O-methyl)-β-cyclodextrin embedded in polysiloxane matrices [13] [15]. These chiral stationary phases operate through differential inclusion complex formation between the cyclodextrin cavity and the two enantiomers of 3-octanol [15].

The separation mechanism follows a three-phase model where analyte partitioning occurs between the gas mobile phase, the polysiloxane component, and the cyclodextrin pseudophase [15]. The cyclodextrin component contributes more significantly to retention than the bulk polysiloxane, which is essential for effective enantiomeric discrimination [15]. Optimal linear velocities for maximum enantiomeric separation typically range around 80 cm/sec with hydrogen carrier gas, approximately twice the velocity required for maximum column efficiency [13].

Temperature optimization plays a crucial role in achieving baseline separation, with lower temperatures generally providing better resolution at the expense of longer analysis times [13]. The separation factors (α) for 3-octanol enantiomers typically range from 1.02 to 1.50, depending on the specific cyclodextrin phase and chromatographic conditions employed [14] [16].

Acylative Derivatization Strategies

Acylative derivatization represents a powerful approach for enhancing the enantiomeric separation of 3-octanol through gas chromatography [14] [17] [16]. The most effective derivatization protocol employs iodine as a catalyst with acetic acid as the derivatizing reagent under solvent-free conditions [14] [16]. This method produces acetyl esters that exhibit improved chromatographic behavior and enhanced enantiomeric discrimination on chiral stationary phases [16].

The derivatization reaction proceeds via iodine-catalyzed esterification, requiring optimal conditions of alcohol to acid molar ratio, reaction time, and temperature [14] [16]. Studies have demonstrated that acetylation with acetic acid maintains chiral integrity without racemization, while trifluoroacetic acid derivatization can lead to partial isomerization [16]. The acetyl derivatives of 3-octanol show separation factors comparable to or improved over the free alcohol, with values typically ranging from 1.02 to 1.50 on cyclodextrin-based chiral columns [14] [17].

The derivatization approach offers several advantages including improved volatility for gas chromatographic analysis, enhanced thermal stability, and often better peak shapes compared to underivatized alcohols [16]. The method provides excellent experimental workup simplicity, requiring only dilution and filtration after reaction completion [16].

Table 2: Chiral Resolution Techniques for 3-Octanol

| Technique | Description | Separation Factor (α) | Reference |

|---|---|---|---|

| Gas Chromatography (Cyclodextrin CSP) | Enantiomeric separation using methylated cyclodextrin stationary phases | 1.02-1.50 | [13] [14] [16] |

| Acylative Derivatization | Acetylation with iodine catalyst for GC separation | 1.02-1.50 | [14] [17] [16] |

| Diastereomeric Salt Formation | Formation with chiral resolving agents for crystallization | Variable | [18] [19] [20] |

| Chiral Mobile Phase Additives | Use of chiral additives in mobile phase | Variable | [19] [21] |

| Kinetic Resolution | Enzymatic or catalytic selective reactions | Variable | [19] [22] |

| Crystallization Methods | Enantiospecific cocrystallization techniques | Variable | [20] [22] |

Crystallographic and Computational Modeling Data

Crystallographic studies of 3-octanol and its derivatives have provided valuable insights into the solid-state structure and packing arrangements [10] [11]. X-ray diffraction analysis of liquid crystalline compounds based on (S)-(+)-3-octanol reveals distinct crystallographic behavior compared to 2-octanol derivatives [10] [11]. The compounds crystallize in different space groups, with 3-octanol derivatives typically adopting monoclinic crystal systems [10].

Computational modeling studies employing density functional theory methods have proven highly effective for predicting the structural and thermodynamic properties of 3-octanol [23] [24] [25] [26]. The solvation model based on density (SMD) in conjunction with DFT functionals such as B3LYP, M06-2X, and M11 provides excellent agreement with experimental partition coefficients [23] [24] [26]. The M11 functional yields the highest correlation to experimental octanol-water partition coefficients, while M06-2X performs best for octanol-air systems [24] [26].

Molecular dynamics simulations using both additive and polarizable force fields have characterized the interfacial behavior of 3-octanol at liquid-liquid interfaces [6] [7] [27] [9]. These studies reveal that 3-octanol exhibits fundamentally different aggregation behavior compared to n-octanol, forming more compact interfacial structures due to its branched molecular topology [6] [8] [9]. The convergence of interfacial distribution requires simulation timescales exceeding 100 nanoseconds, with finite size effects diminishing only in large simulation boxes [27].

Quantum chemical calculations using various levels of theory, from semi-empirical AM1 to high-level DFT methods, have been employed to predict molecular properties and conformational preferences [28] [23] [29] [30]. Conformational analysis reveals multiple energetically accessible conformations, with barriers to rotation around C-C bonds leading to dynamic equilibria between different molecular geometries [28] [31].

Table 3: Computational Modeling Methods for 3-Octanol

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Molecular Dynamics (MD) | Interfacial structure and dynamics | Single carbon-rich layer at interface | [6] [7] [8] [9] |

| Density Functional Theory (DFT) | Partition coefficient calculations | SMD model accuracy for octanol systems | [23] [24] [25] [26] |

| Semi-empirical (AM1) | Molecular descriptor calculations | Molecular descriptors for QSAR | [30] |

| B3LYP Functional | Geometry optimization | Reliable geometry predictions | [23] [24] |

| M06-2X Functional | Property prediction | Accurate partition coefficients | [24] [25] |

| Conformational Analysis | Molecular geometry studies | Multiple conformational states | [28] [31] |

Physical Description

colourless liquid with a strong, oily-nutty, herbaceous odou

XLogP3

Density

Melting Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 28 of 29 companies (only ~ 3.4% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Other CAS

589-98-0

20296-29-1

22658-92-0

Wikipedia

3-Octanol

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty alcohols [FA05]